molecular formula C10H10N2S B1333415 [5-(2-Pyridinyl)-2-thienyl]methylamine CAS No. 306934-92-9

[5-(2-Pyridinyl)-2-thienyl]methylamine

Cat. No.: B1333415
CAS No.: 306934-92-9
M. Wt: 190.27 g/mol
InChI Key: IGRYOGKSDSSQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “[5-(2-Pyridinyl)-2-thienyl]methylamine” consists of a pyridinyl group attached to a thienyl group via a methylene bridge . The InChI string representation of the molecule is provided in the Sigma-Aldrich database .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . The molecular weight of the compound is 190.27 g/mol. More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis and Antimicrobial Activity

[5-(2-Pyridinyl)-2-thienyl]methylamine derivatives have been synthesized and evaluated for their antimicrobial properties. A study by Gein et al. (2020) investigated a series of novel compounds synthesized by reacting methyl thienyl-2-carbonylpyruvate with aromatic or heterocyclic aldehyde and ethanolamine, demonstrating significant antibacterial and antifungal activities (Gein et al., 2020).

Antiprotozoal Applications

Compounds with a substituted methylamine side chain, including this compound derivatives, have shown promise in antiprotozoal applications. Verge and Roffey (1975) developed compounds exhibiting moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense, which are causative agents of Chagas disease and African sleeping sickness, respectively (Verge & Roffey, 1975).

Preparation of Naphthyridines

In the field of heterocyclic chemistry, this compound derivatives are used in the synthesis of complex organic structures. Mataka, Takahashi, and Tashiro (1983) demonstrated the preparation of hexa-, penta-, and tetraphenyl-naphthyridines through condensation reactions involving thienyl-2-carbonylpyruvate and methylamine derivatives (Mataka, Takahashi, & Tashiro, 1983).

Cyclometallated Iron Carbonyl Complexes

Jin et al. (2004) studied the reaction of N-(N′-methyl-2-pyrrolylmethylidene)-2-thienylmethylamine with iron carbonyl complexes. This research provided insights into the formation of endo and exo cyclometallated iron carbonyl complexes, contributing to the understanding of metal-organic frameworks and coordination chemistry (Jin et al., 2004).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of this compound have been explored for their potential therapeutic applications. Habernickel (2003) discussed the anti-dopaminergic agents derived from this chemical, highlighting their potential use in treating schizophrenia and neurodegenerative disorders (Habernickel, 2003).

Novel Synthesis Techniques

Research by Karthikeyan, Perumal, and Balasubramanian (2007) presented a novel method for synthesizing substituted pyrrolidines and piperidines, utilizing this compound derivatives in a one-pot, three-component tandem reaction. This approach represents a significant advancement in synthetic organic chemistry (Karthikeyan, Perumal, & Balasubramanian, 2007).

Properties

IUPAC Name

(5-pyridin-2-ylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRYOGKSDSSQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379888
Record name [5-(2-pyridyl)-2-thienyl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-92-9
Record name [5-(2-pyridyl)-2-thienyl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.